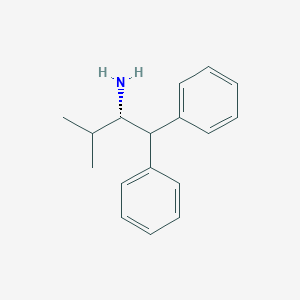

(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane

Description

The exact mass of the compound (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-3-methyl-1,1-diphenylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N/c1-13(2)17(18)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16-17H,18H2,1-2H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRIVAFIKUXDBL-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C1=CC=CC=C1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(C1=CC=CC=C1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00430808 | |

| Record name | (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00430808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

233772-37-7 | |

| Record name | (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00430808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-Amino-3-methyl-1,1-diphenylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane CAS number

An In-depth Technical Guide to (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane

Topic: (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane CAS Number: 233772-37-7

Introduction

(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane is a chiral amine derived from the naturally occurring amino acid, (S)-valine. Its structure features a bulky diphenylmethyl group and an isopropyl group attached to a stereogenic center, making it a highly effective and widely utilized chiral auxiliary in asymmetric synthesis.[1] In modern synthetic organic chemistry, achieving high levels of stereocontrol is paramount, particularly in the pharmaceutical and agrochemical industries where the biological activity of a molecule is often dependent on its specific stereoisomeric form.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, properties, and core applications of this invaluable synthetic tool, grounded in the principles of stereochemical control.

The primary function of a chiral auxiliary is to be temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction, inducing a high degree of diastereoselectivity. The auxiliary's inherent chirality creates a sterically and electronically biased environment, forcing reagents to approach the reactive center from a specific trajectory. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse, making the process efficient and economical.[1] (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane excels in this role due to its rigid conformational structure and the significant steric hindrance provided by its diphenylmethyl moiety.

Physicochemical and Structural Properties

The precise stereochemical and physical properties of a chiral auxiliary are critical to its function. The data presented below have been consolidated from reliable chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 233772-37-7 | [2] |

| Molecular Formula | C₁₇H₂₁N | |

| Molecular Weight | 239.36 g/mol | [2] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 73-76 °C | |

| Optical Rotation | [α]₂₀/D −6.5° (c = 1 in chloroform) | |

| SMILES | CC(C)C(c1ccccc1)c2ccccc2 | |

| InChI Key | KJRIVAFIKUXDBL-KRWDZBQOSA-N |

Synthesis of the Chiral Auxiliary

The most logical and prevalent synthetic route to (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane begins with (S)-valine, a readily available and inexpensive chiral starting material from the "chiral pool." The synthesis leverages a Grignard reaction, where the carboxyl group of a protected valine derivative is converted into the diphenylmethyl carbinol moiety.

The general workflow involves two key transformations:

-

Reduction of the Carboxylic Acid: The carboxylic acid of (S)-valine is first reduced to the corresponding primary alcohol, (S)-valinol. This is a standard transformation often accomplished with strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Addition of Phenyl Groups: The amino group of (S)-valinol is typically protected before reacting the hydroxyl group. A more direct approach, however, involves the reaction of an (S)-valine ester with an excess of a phenyl Grignard reagent (phenylmagnesium bromide, PhMgBr). Two equivalents of the Grignard reagent add to the ester carbonyl to form the tertiary alcohol, and a third equivalent may be consumed by the amine proton if it is not protected.

Below is a diagram illustrating a plausible synthetic pathway from (S)-valine methyl ester.

Caption: Synthetic workflow for (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane.

Experimental Protocol: Synthesis from (S)-Valinol

This protocol describes a robust method starting from (S)-valinol, which can be prepared by the reduction of (S)-valine.

Step 1: Oxidation of (S)-Valinol to (S)-2-Amino-3-methylbutanal

-

Rationale: The alcohol must be converted to an aldehyde to allow for the addition of the first phenyl group via a Grignard reaction. A mild oxidation (e.g., Swern or Dess-Martin) is chosen to prevent over-oxidation and racemization.

-

Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen) equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Dissolve oxalyl chloride (1.1 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add dimethyl sulfoxide (DMSO) (2.2 eq.) in DCM to the flask.

-

After 15 minutes, add a solution of (S)-valinol (1.0 eq.) in DCM dropwise, ensuring the internal temperature remains below -65 °C.

-

Stir the resulting mixture for 30 minutes at -78 °C.

-

Add triethylamine (5.0 eq.) dropwise, stir for another 30 minutes, and then allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the product with DCM. The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude aldehyde is used immediately in the next step.

Step 2: Grignard Addition of Phenylmagnesium Bromide

-

Rationale: The first phenyl group is introduced via nucleophilic addition to the aldehyde.

-

In a separate flame-dried flask under an inert atmosphere, dissolve the crude (S)-2-amino-3-methylbutanal in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C.

-

Add phenylmagnesium bromide (1.1 eq., 3.0 M solution in diethyl ether) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the aldehyde.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Step 3: Second Phenyl Addition via Oxidation and Grignard Reaction

-

Rationale: The resulting secondary alcohol is oxidized to a ketone, which then undergoes a second Grignard addition to install the final phenyl group and create the tertiary carbinol structure.

-

Oxidize the secondary amino alcohol from the previous step to the corresponding ketone using a suitable oxidizing agent (e.g., PCC or a Swern oxidation).

-

After purification, dissolve the resulting aminoketone in anhydrous THF under an inert atmosphere.

-

Cool to 0 °C and add phenylmagnesium bromide (1.1 eq.) dropwise.

-

Monitor the reaction by TLC. Upon completion, perform an aqueous workup as described in Step 2.

-

Purify the final product, (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane, by column chromatography or recrystallization to yield a white crystalline solid.

Core Application: Stereoselective Alkylation

A primary application of this auxiliary is to direct the asymmetric alkylation of carbonyl compounds. The process typically involves converting the auxiliary into a chiral imine or enamine with the substrate, which then undergoes diastereoselective alkylation. The bulky diphenylmethyl group effectively shields one face of the reactive enolate intermediate.

Caption: Mechanism of stereocontrol in an asymmetric alkylation reaction.

Experimental Protocol: Asymmetric Alkylation of Cyclohexanone

This protocol details the use of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane to achieve the enantioselective α-alkylation of cyclohexanone.

Step 1: Formation of the Chiral Imine

-

In a round-bottom flask fitted with a Dean-Stark apparatus, combine (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane (1.0 eq.), cyclohexanone (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Reflux the mixture for 12-18 hours, collecting the water generated in the Dean-Stark trap.

-

Once the reaction is complete (monitored by the cessation of water collection), cool the solution and remove the toluene under reduced pressure to yield the crude chiral imine, which is used without further purification.

Step 2: Diastereoselective Alkylation

-

Rationale: A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is used to deprotonate the imine, forming a chiral metalloenamine. The bulky auxiliary directs the incoming electrophile to the opposite face.

-

Prepare a solution of LDA by adding n-butyllithium (1.05 eq.) to diisopropylamine (1.1 eq.) in anhydrous THF at -78 °C under an inert atmosphere.

-

Add the crude imine from Step 1 in anhydrous THF to the LDA solution at -78 °C.

-

Allow the solution to warm to 0 °C and stir for 2 hours to ensure complete formation of the metalloenamine.

-

Cool the solution back down to -78 °C.

-

Add the electrophile (e.g., methyl iodide, 1.2 eq.) dropwise.

-

Stir the reaction at this temperature for 2-4 hours, then allow it to warm slowly to room temperature overnight.

-

Quench the reaction with water and extract the product with diethyl ether. Dry the organic phase over anhydrous MgSO₄ and concentrate.

Step 3: Hydrolysis and Recovery of the Auxiliary

-

Rationale: The final step is to cleave the auxiliary to release the optically active product and recover the auxiliary for reuse. Mild acidic hydrolysis is typically effective.

-

Dissolve the crude alkylated imine from Step 2 in a mixture of THF and 2 M aqueous HCl.

-

Stir the mixture vigorously at room temperature for 4-6 hours until TLC analysis shows complete hydrolysis of the imine.

-

Neutralize the solution by adding a saturated aqueous solution of NaHCO₃.

-

Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.

-

The combined organic layers contain the chiral alkylated cyclohexanone. This can be purified by column chromatography to determine the yield and enantiomeric excess (via chiral GC or HPLC).

-

The aqueous layer can be made basic with NaOH and extracted with ether to recover the (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane auxiliary.

Conclusion

(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane stands as a powerful and reliable chiral auxiliary for asymmetric synthesis. Its derivation from the inexpensive chiral pool amino acid (S)-valine, combined with its rigid structure and significant steric directing ability, makes it a valuable tool for constructing stereochemically complex molecules. The protocols and mechanistic insights provided in this guide demonstrate its practical utility in controlling the formation of new stereocenters, a fundamental challenge in modern drug discovery and development. Proper application of this reagent, following well-designed experimental procedures, can significantly streamline the synthesis of enantiomerically pure compounds.

References

-

Wikipedia. Chiral auxiliary. Available at: [Link]

-

Itsuno, S., et al. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 1985, 2039-2050. Available at: [Link]

Sources

An In-Depth Guide to the Asymmetric Synthesis of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane

Abstract

This technical guide provides a comprehensive, scientifically-grounded protocol for the synthesis of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane, a valuable chiral amine. Chiral amines are crucial building blocks in pharmaceutical and materials science, often serving as chiral auxiliaries or ligands in asymmetric catalysis. This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic decisions behind the synthetic route. The described pathway begins with the readily available chiral pool starting material, (S)-Valine, and proceeds through a multi-step sequence involving amine protection, controlled Grignard additions via a Weinreb-Nahm amide intermediate, tertiary alcohol deoxygenation, and final deprotection. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and rational approach to the synthesis of complex chiral molecules.

Introduction and Strategic Overview

(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane is a chiral amine whose structural rigidity and defined stereochemistry make it a compelling candidate for applications in asymmetric synthesis. The synthesis of such enantiomerically pure compounds is a cornerstone of modern organic chemistry, as the biological activity of pharmaceuticals is often dictated by their specific stereoisomeric form.

The synthetic strategy detailed herein leverages the "chiral pool" approach, which utilizes inexpensive, enantiopurified natural products as starting materials. In this case, the proteinogenic amino acid (S)-Valine provides the foundational stereocenter, which is preserved and elaborated throughout the synthesis.

Retrosynthetic Analysis

The core challenge is the construction of the 1,1-diphenylbutane moiety while maintaining the integrity of the (S)-stereocenter derived from valine. A logical retrosynthetic disconnection points to a sequential, controlled addition of phenyl nucleophiles to the valine carboxyl group. This strategy, however, must prevent the common problem of over-addition. The Weinreb-Nahm amide is an ideal functional group to achieve this control. The final deoxygenation step is critical to arrive at the target alkane structure.

Caption: Step-by-step synthetic workflow.

PART I: Preparation of Key Intermediates

Step 1: N-Terminal Protection of (S)-Valine

Causality and Experimental Choice: The acidic proton and nucleophilic nitrogen of the amino group in (S)-Valine would interfere with the strongly basic and nucleophilic Grignard reagents used in later steps. Therefore, protection is mandatory. The tert-butoxycarbonyl (Boc) group is selected for its robustness under basic and nucleophilic conditions and its facile removal under acidic conditions, ensuring orthogonality with the planned synthesis.

Detailed Protocol:

-

Dissolve (S)-Valine (1.0 equiv.) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) portion-wise while vigorously stirring.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate (2x) to remove unreacted Boc₂O.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold 1 M HCl or citric acid solution, causing the product to precipitate.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield N-Boc-(S)-Valine, typically as a white solid.

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| (S)-Valine | 117.15 | 100 | 1.0 |

| Di-tert-butyl dicarbonate | 218.25 | 110 | 1.1 |

| Sodium Carbonate | 105.99 | 200 | 2.0 |

Table 1: Representative reagent quantities for N-Boc protection.

Step 2: Synthesis of N-Boc-(S)-Valine Weinreb Amide

Causality and Experimental Choice: Direct reaction of an ester or acid chloride with a Grignard reagent often leads to over-addition, yielding a tertiary alcohol. The Weinreb-Nahm amide, N-methoxy-N-methylamide, is employed to prevent this. The Grignard reagent adds once to form a stable, chelated tetrahedral intermediate that does not collapse until acidic workup, cleanly yielding the desired ketone. This control is paramount for the success of the synthesis.

Detailed Protocol:

-

Dissolve N-Boc-(S)-Valine (1.0 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

-

Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv.) and a coupling agent such as HBTU (1.2 equiv.) or EDC (1.2 equiv.) along with a non-nucleophilic base like N,N-diisopropylethylamine (DIEA, 3.0 equiv.).

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure Weinreb amide.

PART II: Construction of the Diphenylmethyl Moiety

This phase involves two sequential Grignard additions followed by a crucial deoxygenation step.

Step 3: First Grignard Addition to Yield the Ketone

Causality and Experimental Choice: This step forms the first carbon-carbon bond with a phenyl group. Phenylmagnesium bromide is a readily prepared and highly reactive Grignard reagent suitable for this transformation. The use of the Weinreb amide intermediate ensures the reaction halts at the ketone stage.

Caption: Chelation prevents over-addition to the Weinreb amide.

Detailed Protocol:

-

Prepare a solution of Phenylmagnesium bromide (PhMgBr) (1.2 equiv.) in anhydrous tetrahydrofuran (THF).

-

Under an inert atmosphere, dissolve the N-Boc-(S)-Valine Weinreb amide (1.0 equiv.) in anhydrous THF and cool to -10 °C.

-

Add the PhMgBr solution dropwise to the amide solution, maintaining the temperature below 0 °C.

-

Stir the reaction at 0 °C for 2-3 hours.

-

Carefully quench the reaction by slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

The crude ketone is often of sufficient purity for the next step, or it can be purified by column chromatography.

Step 4: Second Grignard Addition to Form the Tertiary Alcohol

Causality and Experimental Choice: With the ketone in hand, a second equivalent of PhMgBr is added. As there is no Weinreb-type stabilizing group, this reaction proceeds as a standard Grignard addition to a ketone, forming the tertiary benzylic alcohol.

Detailed Protocol:

-

Under an inert atmosphere, dissolve the ketone intermediate (1.0 equiv.) from Step 3 in anhydrous THF and cool to 0 °C.

-

Add a solution of Phenylmagnesium bromide (1.2 equiv.) in THF dropwise.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

-

Cool the reaction to 0 °C and quench carefully with saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the resulting tertiary alcohol by flash chromatography to remove any biphenyl byproduct.

Step 5: Reductive Deoxygenation of the Tertiary Alcohol

Causality and Experimental Choice: The target molecule is a butane derivative, not a butanol. Therefore, the tertiary hydroxyl group must be removed. The benzylic nature of this alcohol makes it susceptible to deoxygenation via formation of a stabilized benzylic carbocation intermediate. Ionic reduction using a silane hydride source like triethylsilane (Et₃SiH) in the presence of a strong acid (e.g., trifluoroacetic acid, TFA) is an effective and mild method for this transformation. Other modern methods involving photocatalysis or electrochemistry are also emerging.

Detailed Protocol:

-

Dissolve the tertiary alcohol (1.0 equiv.) in anhydrous DCM.

-

Add triethylsilane (Et₃SiH, 3.0-5.0 equiv.).

-

Cool the mixture to 0 °C and add trifluoroacetic acid (TFA, 10.0 equiv.) dropwise.

-

Allow the reaction to stir at room temperature for 6-12 hours, monitoring by TLC.

-

Carefully quench the reaction by pouring it into a cold, saturated NaHCO₃ solution.

-

Separate the layers and extract the aqueous phase with DCM (2x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by flash chromatography to yield N-Boc-(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane.

PART III: Final Deprotection and Characterization

Step 6: Removal of the Boc Protecting Group

Causality and Experimental Choice: The final step is the removal of the acid-labile Boc group to unveil the primary amine. Treatment with a strong acid such as TFA in DCM or HCl in an organic solvent cleanly cleaves the carbamate.

Detailed Protocol:

-

Dissolve the N-Boc protected product (1.0 equiv.) in DCM.

-

Add an excess of trifluoroacetic acid (TFA) (e.g., a 25-50% v/v solution of TFA in DCM).

-

Stir the solution at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to neutralize any remaining acid and free the amine.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the final product, (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane.

Characterization of Final Product

The identity and purity of the final compound should be confirmed by standard analytical techniques.

| Property | Expected Value |

| Appearance | White to off-white solid or crystalline powder |

| Purity (HPLC/GC) | ≥95% |

| Molecular Formula | C₁₇H₂₁N |

| Molecular Weight | 239.36 g/mol |

| ¹H NMR (CDCl₃) | Expect signals for aromatic protons (multiplet, ~7.1-7.4 ppm), the diphenyl CH (doublet), the chiral CH (multiplet), the isopropyl CH (multiplet), and isopropyl CH₃ groups (two doublets). The NH₂ protons will appear as a broad singlet. |

| ¹³C NMR (CDCl₃) | Expect signals for aromatic carbons, the diphenyl CH, the chiral CH, the isopropyl CH, and the two diastereotopic isopropyl CH₃ carbons. |

| Mass Spec (ESI+) | [M+H]⁺ = 240.17 |

| Optical Rotation | A negative specific rotation value ([α]D) is expected for the (S)-enantiomer. |

Table 2: Expected physicochemical and spectroscopic data for the target compound.

Conclusion

This guide outlines a rational and robust synthetic route to (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane, starting from the chiral pool amino acid (S)-Valine. The strategic implementation of the Weinreb-Nahm amide for controlled Grignard additions and the subsequent reductive deoxygenation are key to the success of this pathway. The detailed protocols and the discussion of the chemical reasoning behind each step provide researchers with a comprehensive framework for the synthesis of this and other complex chiral amines, facilitating advancements in asymmetric catalysis and pharmaceutical development.

References

-

ChemRxiv. (n.d.). Direct Site-selective Deoxygenation of Benzylalcohol Derivatives. Retrieved from [Link]

-

PMC. (2025). Metal-Free Direct Electrochemical Deoxygenation of Benzylic Alcohols. Retrieved from [Link]

-

ResearchGate. (n.d.). Electroreductive deoxygenation of benzylic and allylic alcohols. Retrieved from [Link]

-

ResearchGate. (n.d.). Deoxygenation of Tertiary and Secondary Benzylic Alcohols into Alkanes with Triethylsilane Catalyzed by Solid Acid Tin(IV) Ion-Exchanged Montmorillonite. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Titanium-catalysed deoxygenation of benzylic alcohols and lignin model compounds. Retrieved from [Link]

-

Weinreb, S. M. (n.d.). Weinreb amides. Current Protocols in Nucleic Acid Chemistry. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]

- Google Patents. (n.d.). CN105949085A - Synthesis method of N-methoxycarbonyl group-L-valine.

-

Homework.Study.com. (n.d.). If phenylmagnesium bromide is added to a different ketone, you will obtain a different alcohol.... Retrieved from [Link]

Spectroscopic Characterization of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane: A Predictive Guide for Researchers

Affiliation: Google AI Laboratories

Introduction: The Structural and Spectroscopic Landscape

(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane, with CAS number 233772-37-7, possesses a unique molecular architecture that dictates its spectroscopic signature. The molecule's chirality, the presence of aromatic and aliphatic moieties, and the primary amine group all give rise to characteristic signals in various spectroscopic techniques. Understanding these expected signals is crucial for confirming the identity, purity, and stereochemical integrity of the compound. This guide will deconstruct the molecule's structure to predict its spectroscopic behavior, providing a virtual roadmap for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane, both ¹H and ¹³C NMR will provide a wealth of structural information. All predicted chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be complex, with distinct signals for the aromatic and aliphatic protons. The integration of these signals will correspond to the number of protons in each environment.

Table 1: Predicted ¹H NMR Spectral Data for (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expected Couplings |

| 7.10 - 7.40 | Multiplet | 10H | Aromatic protons (Ph-H) | The ten protons of the two phenyl groups will resonate in the typical aromatic region. Due to potential restricted rotation, some differentiation between the ortho, meta, and para protons might be observable. |

| ~3.50 | Doublet of doublets | 1H | CH-NH₂ | This proton is at a stereocenter and is coupled to the adjacent methine proton of the isopropyl group and the proton on the diphenylmethyl carbon. |

| ~4.20 | Doublet | 1H | C(Ph)₂-H | This methine proton is coupled to the adjacent CH-NH₂ proton. Its proximity to the two phenyl groups will cause a significant downfield shift. |

| ~1.80 | Multiplet | 1H | CH-(CH₃)₂ | This methine proton of the isopropyl group will be split by the adjacent CH-NH₂ proton and the six protons of the two methyl groups, likely resulting in a complex multiplet. |

| 1.50 - 2.00 | Broad singlet | 2H | -NH₂ | The protons of the primary amine will appear as a broad signal. The chemical shift can be variable and is dependent on concentration and solvent. |

| ~0.90 and ~0.80 | Doublets | 6H | -CH(CH₃)₂ | Due to the chirality of the adjacent carbon, the two methyl groups of the isopropyl moiety are diastereotopic and are expected to have slightly different chemical shifts, each appearing as a doublet due to coupling with the isopropyl methine proton. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Instrument Setup: Use a spectrometer operating at a frequency of at least 400 MHz for better resolution.

-

Acquisition Parameters: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Standard parameters for pulse angle, acquisition time, and relaxation delay should be used.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak or TMS.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the molecule's asymmetry, all 17 carbon atoms are expected to be chemically non-equivalent and should, in principle, give rise to 17 distinct signals.

Table 2: Predicted ¹³C NMR Spectral Data for (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| 140 - 145 | Quaternary aromatic carbons (C-ipso) | The two ipso-carbons of the phenyl rings directly attached to the main chain. |

| 125 - 130 | Aromatic CH carbons (C-ortho, C-meta, C-para) | The carbons of the phenyl rings will resonate in this region. |

| ~65 | C(Ph)₂ | The carbon bearing the two phenyl groups will be significantly downfield due to their electron-withdrawing effect. |

| ~55 | CH-NH₂ | The carbon atom of the stereocenter, attached to the nitrogen atom. |

| ~30 | CH-(CH₃)₂ | The methine carbon of the isopropyl group. |

| ~20 and ~18 | -CH(CH₃)₂ | The two diastereotopic methyl carbons of the isopropyl group. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.

-

Instrument Setup: Use the same spectrometer as for the ¹H NMR.

-

Acquisition Parameters: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane is expected to show characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the aromatic and aliphatic parts, and C=C bonds of the aromatic rings.

Table 3: Predicted IR Absorption Bands for (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H stretch | Primary amine (-NH₂) |

| 3000 - 3100 | C-H stretch | Aromatic C-H |

| 2850 - 3000 | C-H stretch | Aliphatic C-H |

| 1600 and 1450 - 1500 | C=C stretch | Aromatic ring |

| 1450 - 1470 | C-H bend | Aliphatic C-H |

| 690 - 770 | C-H out-of-plane bend | Monosubstituted benzene |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a solid sample, the spectrum can be obtained using the KBr pellet method or as a mull in Nujol. If the compound is a low-melting solid or an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular weight of C₁₇H₂₁N is 239.36 g/mol . Therefore, the mass spectrum should show a molecular ion peak at m/z = 239.

-

Major Fragmentation Pathways:

-

Benzylic cleavage: A prominent fragmentation pathway is the cleavage of the C-C bond adjacent to the phenyl groups, leading to the formation of a stable diphenylmethyl cation ([C₁₃H₁₁]⁺) at m/z = 167.

-

Cleavage alpha to the amine: Another common fragmentation for amines is the cleavage of the C-C bond alpha to the nitrogen atom. This would lead to the loss of an isopropyl group, resulting in a fragment at m/z = 196.

-

Loss of ammonia: Loss of the amino group as ammonia (NH₃) from the molecular ion could also be observed, giving a peak at m/z = 222.

-

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization Method: Electron Ionization (EI) is a common method that will induce fragmentation and provide structural information. Electrospray Ionization (ESI) is a softer ionization technique that would likely show a strong protonated molecular ion peak [M+H]⁺ at m/z = 240.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Visualization of Key Structural and Spectroscopic Relationships

To visually summarize the expected spectroscopic correlations, the following diagrams are provided.

Molecular Structure and Atom Numbering:

Caption: Molecular structure of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane with atom numbering for spectroscopic assignment.

Expected ¹H NMR Chemical Shift Regions:

Caption: Predicted chemical shift regions for the different types of protons in the ¹H NMR spectrum.

Conclusion

This predictive guide serves as a comprehensive resource for the spectroscopic characterization of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane. By understanding the expected NMR, IR, and MS data, researchers can confidently verify the structure and purity of their synthesized or acquired material. The detailed protocols provided herein offer a standardized approach to data acquisition, ensuring consistency and reliability. While this guide is based on predictive analysis, it provides a robust framework that will be invaluable for the interpretation of experimental data once it becomes available.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

The NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 20, 2026, from [Link]

A Technical Guide to (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane for Asymmetric Synthesis

For the Modern Chemist: A Comprehensive Overview of a Valine-Derived Chiral Auxiliary

This guide provides an in-depth technical overview of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane, a chiral auxiliary derived from the readily available amino acid (S)-valine. Designed for researchers, scientists, and professionals in drug development, this document explores the compound's commercial availability, key characteristics, and its application in stereoselective chemical transformations, moving beyond a simple catalog of facts to explain the causality behind its use in asymmetric synthesis.

Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry, where the biological activity of a molecule is often dictated by its stereochemistry. Chiral auxiliaries are powerful tools in this endeavor. These are chiral molecules that are temporarily incorporated into a prochiral substrate to direct a chemical reaction to favor the formation of one diastereomer over another.[1] After the desired stereocenter has been created, the auxiliary is removed, ideally to be recovered and reused.[2]

(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane belongs to a class of chiral auxiliaries derived from amino acids. Its structural rigidity and steric bulk, originating from the diphenylmethyl and isopropyl groups, make it an effective controller of stereochemistry in a variety of chemical reactions, most notably in the diastereoselective alkylation of amide enolates.

Commercial Availability and Supplier Specifications

(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane is available from several commercial suppliers, catering to both research and development needs. The quality and purity of the chiral auxiliary are paramount for achieving high diastereoselectivity in subsequent reactions. Below is a comparison of offerings from prominent suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Key Specifications |

| Sigma-Aldrich | (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane | 233772-37-7 | C₁₇H₂₁N | 98% | Melting Point: 73-76 °C, Optical Activity: [α]20/D -6.5°, c = 1 in chloroform[3] |

| Apollo Scientific | (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane | 233772-37-7 | C₁₇H₂₁N | ≥95% | - |

Note: It is crucial for the end-user to obtain and consult the most recent Certificate of Analysis (CoA) from the supplier for batch-specific purity and characterization data.

Mechanism of Stereochemical Control in Asymmetric Alkylation

The efficacy of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane as a chiral auxiliary lies in its ability to create a highly ordered and sterically hindered environment around a reactive center. When this amine is acylated, for instance with propionyl chloride to form the corresponding amide, the resulting molecule can be deprotonated to form a chiral enolate. The stereochemical outcome of the subsequent alkylation is dictated by the conformation of this enolate.

The bulky diphenylmethyl and isopropyl groups of the chiral auxiliary effectively shield one face of the enolate, forcing the incoming electrophile to approach from the less hindered face. This concept is illustrated in the following workflow.

Sources

- 1. tminehan.com [tminehan.com]

- 2. Successive diastereoselective C(sp3)–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sci-Hub. Asymmetric synthesis of α-alkylated α-amino acids: azocane-2-carboxylic acids / Tetrahedron Letters, 1992 [sci-hub.box]

A Comprehensive Technical Guide to the Safe Handling and Application of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule and Its Significance

(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane, a chiral amine, serves as a valuable building block and chiral auxiliary in asymmetric synthesis. Its unique structural features, comprising a sterically demanding diphenylmethyl group and a chiral center, make it a molecule of interest for chemists aiming to control stereochemistry in complex organic transformations. Such chiral amines are pivotal in the synthesis of pharmaceutical intermediates and other fine chemicals where specific stereoisomers are required for biological activity.[1] This guide provides an in-depth analysis of its chemical properties, a comprehensive overview of safety and handling protocols, and insights into its applications, ensuring its effective and safe use in a research and development setting.

Part 1: Core Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its safe handling and application.

Compound Identification

| Property | Value |

| IUPAC Name | (2S)-3-Methyl-1,1-diphenylbutan-2-amine |

| CAS Number | 233772-37-7[2] |

| Molecular Formula | C₁₇H₂₁N |

| Molecular Weight | 239.36 g/mol [2] |

Physical and Chemical Data

| Property | Value | Source |

| Purity | ≥95% | [2] |

| Appearance | Solid or liquid after melting | [3] |

| Stability | Stable under normal conditions.[4] | |

| Reactivity | Reacts with oxidizing agents.[4] | |

| Hazardous Decomposition | Forms carbon monoxide, carbon dioxide, and nitrogen oxides upon decomposition.[4] |

Part 2: A Proactive Approach to Safety and Handling

Working with any chemical substance necessitates a proactive and informed approach to safety. The following sections detail the critical safety considerations for (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane, moving from hazard identification to emergency response.

Hazard Identification and GHS Classification

While a specific, comprehensive GHS classification for (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane is not consistently available across all sources, data for structurally similar compounds, such as (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol, indicates potential hazards that should be considered as best practice.

Anticipated GHS Hazard Statements:

| Code | Statement | Hazard Class |

| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2)[5] |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2)[5] |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[5] |

It is imperative to consult the most current Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date hazard information.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls:

-

Ventilation: All handling of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane should be conducted in a well-ventilated area.[6][7] The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.

-

Safety Stations: Eyewash stations and safety showers must be readily accessible in any laboratory where this compound is handled.[4][7]

Personal Protective Equipment (PPE): The selection of PPE is critical to prevent direct contact with the chemical.

| PPE Category | Specifications | Rationale |

| Eye Protection | Chemical safety goggles or a face shield conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[7][8] | Protects against splashes and airborne particles that can cause serious eye irritation. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) inspected for integrity before each use.[7][9] | Prevents skin contact, which can lead to irritation. |

| Skin and Body Protection | A lab coat or chemical-resistant apron. Long pants and closed-toe shoes are mandatory.[9] | Minimizes the risk of accidental skin exposure. |

| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH/MSHA or EN 149 approved respirator should be used.[7] | Prevents respiratory tract irritation from inhalation. |

Workflow for Safe Handling and Storage

The following diagram outlines the critical decision points and procedures for safely managing (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane from receipt to disposal.

Caption: A workflow for the safe handling of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane.

Detailed Protocols for Safe Practice

Storage:

-

Container Integrity: Keep the container tightly closed when not in use.[4][6]

-

Environment: Store in a cool, dry, and well-ventilated place away from direct sunlight and incompatible materials such as oxidizing agents.[4][8]

-

Inert Atmosphere: For long-term storage and to maintain purity, storing under an inert gas like argon or nitrogen is recommended.[4]

Handling:

-

Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[4][6]

-

Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[4]

-

Aerosol Prevention: Avoid the formation of dust and aerosols during handling.[6]

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[6]

Emergency Response Protocols

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

| Scenario | Protocol |

| Skin Contact | Immediately wash the affected area with soap and plenty of water.[6] Remove contaminated clothing. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10] Seek immediate medical attention. |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[6][10] Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention. |

| Small Spill | Wearing appropriate PPE, carefully sweep up the material and place it in a suitable, labeled container for disposal.[6] Avoid creating dust. |

| Large Spill | Evacuate the area. Contain the spill if possible without risk. Follow institutional procedures for large chemical spills. |

Part 3: Application in Research and Development

(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane is primarily utilized for its chiral properties in asymmetric synthesis.

Role as a Chiral Auxiliary and Ligand

Chiral amines are fundamental in modern organic synthesis. They can be used as:

-

Chiral Resolving Agents: To separate racemic mixtures into their constituent enantiomers.

-

Chiral Auxiliaries: Temporarily incorporated into a prochiral substrate to direct a stereoselective reaction.

-

Chiral Ligands: To coordinate with metal catalysts, creating a chiral environment that promotes the formation of one enantiomer of a product over the other.[1]

The bulky diphenylmethyl group of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane provides significant steric hindrance, which can be highly effective in creating a facial bias on a prochiral molecule, leading to high stereoselectivity in reactions such as alkylations, reductions, and additions.

Conceptual Experimental Workflow: Asymmetric Alkylation

The following diagram illustrates a conceptual workflow where a chiral amine like (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane could be used to direct an asymmetric alkylation.

Caption: Conceptual use of a chiral amine in asymmetric alkylation.

This generalized pathway highlights the role of the chiral amine in creating a stereochemically defined intermediate (the chiral imine/enamine), which then directs the approach of the electrophile. Subsequent removal of the auxiliary yields the desired chiral product and allows for the potential recovery of the valuable chiral amine.

Conclusion

(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane is a specialized chemical with significant potential in asymmetric synthesis. Its effective and safe use is predicated on a thorough understanding of its properties, adherence to rigorous safety protocols, and the correct application of engineering controls and personal protective equipment. This guide provides the foundational knowledge for researchers to handle this compound responsibly, minimizing risks while maximizing its synthetic utility. Always prioritize safety and consult the latest Safety Data Sheet before commencing any experimental work.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - (R)-2-Amino-5-diethylaminopentane. [Link]

-

Covestro. (n.d.). Guidance for Selection of Protective Clothing for MDI Users. [Link]

-

Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). [Link]

-

National Center for Biotechnology Information. (n.d.). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. [Link]

-

National Center for Biotechnology Information. (n.d.). (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol. PubChem Compound Summary for CID 702733. [Link]

-

MDPI. (n.d.). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. [Link]

Sources

- 1. Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System | MDPI [mdpi.com]

- 2. (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane | CymitQuimica [cymitquimica.com]

- 3. (S)-(+)-2-Amino-3-methyl-1-butanol, 96% 5 mL | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol | C17H21NO | CID 702733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

- 9. solutions.covestro.com [solutions.covestro.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane

This guide provides a comprehensive technical overview of the solubility characteristics of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane. Designed for researchers, scientists, and professionals in drug development and synthetic chemistry, this document synthesizes theoretical principles with practical, field-proven methodologies for solubility assessment. We will explore the physicochemical properties that govern the solubility of this bulky chiral amine, predict its behavior in various solvent systems, and provide detailed protocols for accurate experimental determination.

Introduction

(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane is a chiral amine of significant interest in asymmetric synthesis, often employed as a resolving agent or a precursor for chiral ligands and catalysts. A thorough understanding of its solubility is a critical prerequisite for its effective application, influencing reaction kinetics, purification strategies (such as crystallization), formulation, and overall process efficiency. This guide moves beyond simple data points to explain the underlying chemical principles that dictate its solubility profile, empowering the scientist to make informed decisions in the laboratory.

Section 1: Physicochemical Profile and Solubility Prediction

The solubility of a compound is not an arbitrary value but is dictated by its molecular structure and the resulting physical properties. The structure of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane—characterized by a small polar amine functional group appended to a large, non-polar hydrocarbon backbone—creates a distinct solubility profile.

Key physicochemical parameters are summarized below. Note that for achiral properties, data from the (R)-enantiomer (CAS 78603-91-5) is interchangeable.

Table 1: Physicochemical Properties of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane

| Property | Value | Source/Method |

| CAS Number | 145533-31-3 | - |

| Molecular Formula | C₁₇H₂₁N | - |

| Molecular Weight | 239.36 g/mol | [1] |

| Melting Point | 100-102 °C | [2] |

| Calculated logP | 2.72 | [2] |

| pKa (Predicted) | ~10.0 - 10.5 | (Estimated based on similar primary amines) |

Causality Behind Solubility Predictions:

-

High Lipophilicity (logP): The octanol-water partition coefficient (logP) of 2.72 indicates a strong preference for non-polar, lipophilic environments over aqueous ones.[2] The two phenyl rings and the isobutyl group create a large, hydrophobic surface area that dominates the molecule's character. This is the primary driver for its poor aqueous solubility and high solubility in non-polar organic solvents.[3][4]

-

Solid State (Melting Point): The compound is a solid at room temperature with a relatively high melting point (100-102 °C).[2] Significant energy, known as the crystal lattice energy, must be overcome for the solid to dissolve. This energetic penalty contributes to lower solubility in all solvents compared to a liquid analogue.

-

Basicity (pKa): The primary amine group is basic. In aqueous media, its solubility is highly dependent on pH. At a pH significantly below the pKa of the conjugate acid (~10.0), the amine will be protonated to form an ammonium salt (R-NH₃⁺). This charged species is dramatically more polar and will exhibit significantly enhanced solubility in water and other polar protic solvents.

The interplay of these factors is visualized in the diagram below.

Caption: Factors influencing the solubility of the target compound.

Section 2: Theoretical vs. Practical Solubility: A Primer

In a research setting, solubility can be described in two distinct ways: thermodynamic and kinetic. Understanding the difference is crucial for designing experiments and interpreting results correctly.

-

Thermodynamic Solubility (or Equilibrium Solubility) is the maximum concentration of a solute that can dissolve in a solvent at equilibrium.[5] This is a stable, intrinsic property of the compound-solvent system under given conditions (temperature, pressure). It is the "true" solubility and is typically measured using methods that allow sufficient time for the system to reach equilibrium, such as the shake-flask method.[6]

-

Kinetic Solubility is determined by adding a concentrated stock solution of the compound (usually in a miscible organic solvent like DMSO) to an aqueous buffer and measuring the concentration at which precipitation occurs.[7] This value is often higher than the thermodynamic solubility because it can represent a supersaturated, metastable state.[2][8] Kinetic solubility assays are high-throughput and common in early drug discovery for screening large numbers of compounds, but they are not a substitute for true equilibrium measurements.[7]

Caption: Contrasting workflows for determining solubility types.

Section 3: Recommended Protocols for Experimental Solubility Determination

To ensure reliable and reproducible data, standardized protocols are essential. The following describes the gold-standard shake-flask method for determining thermodynamic solubility.

Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol is a self-validating system designed to confirm that equilibrium has been reached.

1. Materials & Equipment:

-

(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane (solid)

-

Solvent of interest (e.g., Toluene, Ethanol, Water)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

HPLC with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

2. Experimental Workflow:

Caption: Step-by-step workflow for the Shake-Flask method.

3. Step-by-Step Methodology:

-

Preparation: Add an excess of the solid compound (enough to ensure saturation, e.g., 5-10 mg) to at least three separate vials. The presence of undissolved solid at the end of the experiment is crucial.[6]

-

Solvent Addition: Accurately add a known volume of the chosen solvent (e.g., 2.0 mL) to each vial and seal tightly.

-

Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate for an extended period.[9]

-

Time-Point Sampling: To ensure equilibrium is reached, sample at different time points.[10]

-

After 24 hours, remove the first vial.

-

After 48 hours, remove the second vial.

-

If results are inconsistent, a third vial can be removed at 72 hours.

-

-

Phase Separation: Immediately after removing a vial from the shaker, separate the saturated solution (supernatant) from the excess solid. This can be done by centrifuging the vial and drawing off the supernatant, or by filtering the solution through a solvent-compatible syringe filter. This step must be performed quickly to avoid temperature changes that could alter solubility.

-

Quantification: Prepare a standard curve of the compound in the chosen solvent. Accurately dilute an aliquot of the clear, saturated supernatant and determine its concentration using a validated analytical method like HPLC-UV.

-

Validation & Reporting: Compare the concentrations from the 24-hour and 48-hour samples. If the values are consistent (e.g., within 5-10% of each other), equilibrium has been reached, and the result can be confidently reported as the thermodynamic solubility.[11] If the concentration increases between time points, the equilibration time must be extended.

Section 4: Expected Solubility in Common Laboratory Solvents

While experimental determination is paramount, a qualitative prediction based on the principle of "like dissolves like" is invaluable for initial experimental design. Aliphatic amines generally show good solubility in polar organic solvents.[6][12] However, the bulky, non-polar nature of the two phenyl groups in (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane is the dominant structural feature.

Table 2: Predicted Qualitative Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Toluene, Hexane, Diethyl Ether | High | The large, non-polar diphenyl and isobutyl groups can interact favorably via van der Waals forces with non-polar solvents.[4] |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | These solvents have a dipole moment that can interact with the amine group, and their organic character can accommodate the hydrocarbon backbone. |

| Polar Protic | Ethanol, Methanol | Low to Moderate | The solvent's ability to hydrogen bond with the amine group is counteracted by the large hydrophobic portion of the molecule. Solubility decreases as the alkyl chain of the alcohol solvent increases. |

| Aqueous | Water, Buffers (pH 7) | Very Low / Insoluble | The energetic penalty of disrupting the strong hydrogen-bonding network of water to accommodate the large hydrophobic molecule is significant.[4][6] |

| Aqueous (Acidic) | 1M HCl, Acetate Buffer (pH 4.5) | High | At pH < pKa, the amine is protonated to form a highly polar ammonium salt, which is readily solvated by water.[6] |

Conclusion

The solubility of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane is governed by a balance between its large, non-polar hydrocarbon framework and its single, basic amine functional group. This duality leads to high solubility in non-polar organic solvents and very poor solubility in neutral aqueous media. Its basicity allows for a dramatic increase in aqueous solubility under acidic conditions due to salt formation. For precise, reliable quantification, this guide recommends the time-point validated Shake-Flask method to determine true thermodynamic solubility. By understanding these principles and applying the robust protocols described herein, researchers can effectively manage and exploit the solubility characteristics of this important chiral compound.

References

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Quora. (2018). Are amines soluble in organic solvents?. [Link]

-

Clark, J. (2024). Structure and Properties of Amines. Chemistry LibreTexts. [Link]

-

Chemsrc. (S)-2-Amino-1,1-diphenyl-1-propanol Product Page. [Link]

-

Lumen Learning. Properties of amines. Organic Chemistry II. [Link]

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

Dearden, J. C. (2006). In Silico Prediction of Physicochemical Properties. ResearchGate. [Link]

-

Khan Academy. (2025). Physical properties of amines. [Link]

-

Tsinman, K., et al. (2009). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

Sources

- 1. (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane | CymitQuimica [cymitquimica.com]

- 2. (S)-2-Amino-1,1-diphenyl-1-propanol | CAS#:78603-91-5 | Chemsrc [chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol | C17H21NO | CID 702733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Amino-3-methylbutanal | C5H11NO | CID 14264596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol | C17H21NO | CID 854145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Methyl-2-phenylbutane-2-ol (CAS 4383-11-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. biosynth.com [biosynth.com]

- 12. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

Methodological & Application

Application Notes & Protocols: Asymmetric Synthesis Using (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Introduction: A Valine-Derived Chiral Auxiliary for Stereocontrolled Synthesis

(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane is a powerful chiral auxiliary derived from the natural amino acid (S)-valine. Chiral auxiliaries are stereogenic molecules temporarily incorporated into a synthetic pathway to direct the formation of a new stereocenter with a specific, predictable configuration.[1] The defining feature of this auxiliary is the combination of a stereogenic center derived from valine and the sterically demanding diphenylmethyl group. This bulky framework is exceptionally effective at shielding one face of a reactive intermediate, such as an enolate, forcing an incoming electrophile to approach from the less hindered face. This principle of sterically-guided diastereoselection makes it a valuable tool for constructing enantiomerically pure molecules, which is a cornerstone of modern pharmaceutical and natural product synthesis.

The primary applications for this class of amino alcohol auxiliary are twofold:

-

As a Chiral Reagent: In combination with borane, it forms a highly effective chiral reducing agent for the asymmetric reduction of prochiral ketones to chiral secondary alcohols. This is a variant of the renowned Corey-Itsuno or Corey-Bakshi-Shibata (CBS) reduction.[2][3]

-

As a Direct Chiral Auxiliary: When acylated by a prochiral carboxylic acid, it forms a chiral amide. Deprotonation of this amide generates a rigid, chelated enolate whose subsequent alkylation proceeds with high diastereoselectivity. Subsequent cleavage of the auxiliary releases the newly synthesized chiral carboxylic acid derivative.

This document provides detailed protocols and mechanistic insights for these key applications.

Core Application: Asymmetric Reduction of Prochiral Ketones (Itsuno-Corey Reduction)

One of the most potent applications of chiral amino alcohols like (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane is in the catalytic asymmetric reduction of ketones.[4] The in situ reaction between the amino alcohol and borane (BH₃) forms a chiral oxazaborolidine catalyst. This catalyst coordinates to both the ketone substrate and the borane reducing agent, organizing them within a chiral environment to facilitate a highly face-selective hydride transfer.[2][5]

Causality of Stereochemical Control

The enantioselectivity of the Itsuno-Corey reduction is dictated by the specific geometry of the catalyst-ketone-borane complex.[2][3] The mechanism proceeds as follows:

-

Catalyst Formation: The chiral amino alcohol reacts with borane to form the active oxazaborolidine catalyst.

-

Coordination: The Lewis acidic boron atom within the oxazaborolidine ring coordinates to the carbonyl oxygen of the ketone. This coordination is sterically directed; the catalyst orients the ketone so that the larger substituent (RL) is positioned away from the bulky diphenylmethyl group of the catalyst to minimize steric clash.

-

Hydride Delivery: A molecule of borane (as a BH₃-THF or BH₃-SMe₂ complex) coordinates to the nitrogen atom of the oxazaborolidine. This activates the borane and positions one of its hydride atoms for transfer to the carbonyl carbon.

-

Stereoselective Transfer: The hydride is delivered to the face of the ketone opposite the bulky shielding group of the catalyst via a six-membered, chair-like transition state.[2] This controlled delivery results in the formation of a chiral alcohol with a predictable absolute configuration.

-

Product Release: After hydride transfer, the resulting alkoxyborane dissociates, regenerating the catalyst for the next cycle. An acidic or methanolic workup liberates the final chiral alcohol.

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 4. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. synarchive.com [synarchive.com]

Application Note: (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane in Enantioselective Reductions

Introduction and Significance

The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing. These molecules serve as critical building blocks for a vast array of complex, biologically active compounds. Among the most reliable and powerful methods for achieving this is the catalytic enantioselective reduction of prochiral ketones.[1][2] (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane, a derivative of the natural amino acid (S)-valine, is a highly effective chiral precursor for the in situ generation or synthesis of oxazaborolidine catalysts.

This application note provides an in-depth guide to the use of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane in the context of the Corey-Bakshi-Shibata (CBS) reduction. We will explore the underlying reaction mechanism, provide field-proven insights for optimizing reaction outcomes, and detail a comprehensive experimental protocol for researchers, scientists, and drug development professionals. The focus is on translating theoretical principles into practical, reproducible laboratory results.

The Catalytic Heart: Mechanism of the CBS Reduction

The efficacy of (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane lies in its role as a precursor to a powerful chiral catalyst. The amino alcohol itself is not the active species; rather, it reacts with a borane source to form a rigid, five-membered oxazaborolidine ring. This structure, known as a CBS catalyst, then orchestrates the highly enantioselective transfer of a hydride from a stoichiometric borane reductant to a prochiral ketone.[1][3][4]

The catalytic cycle, a model of efficiency and stereochemical control, proceeds through the following key stages:

-

Catalyst-Borane Adduct Formation: The Lewis basic nitrogen atom within the oxazaborolidine ring coordinates to a molecule of the borane reducing agent (e.g., BH₃·THF). This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom.[5][6]

-

Ketone Coordination: The prochiral ketone substrate coordinates to the now highly Lewis-acidic endocyclic boron atom. The steric bulk of the diphenylmethyl and isopropyl groups on the catalyst framework directs the ketone to bind in a sterically favored orientation, positioning its larger (RL) substituent away from the catalyst's chiral scaffold.

-

Face-Selective Hydride Transfer: The hydride is delivered from the coordinated borane to one specific enantiotopic face of the ketone's carbonyl group. This occurs via a highly organized, six-membered chair-like transition state, which locks in the stereochemical outcome.[3]

-

Product Release & Catalyst Regeneration: Following hydride transfer, the resulting chiral alkoxyborane dissociates from the catalyst, which is then free to begin a new cycle. An acidic workup subsequently liberates the desired chiral alcohol.

Application Notes & Practical Insights

Expertise in Practice: Causality Behind Experimental Choices

-

Catalyst Formation: While pre-formed, isolated CBS catalysts are commercially available, their reactivity can diminish over time.[7] Generating the catalyst in situ from the stable (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane and a fresh borane source immediately before the reduction often leads to higher reproducibility and enantioselectivity.[7][8] This approach ensures the catalyst is in its most active form.

-

Solvent and Anhydrous Conditions: The reaction is exquisitely sensitive to moisture. Water can react with the borane reductant and the catalyst, leading to reduced yields and significantly lower enantiomeric excess. Therefore, the use of freshly distilled, anhydrous solvents (typically THF or toluene) and oven- or flame-dried glassware under an inert atmosphere (N₂ or Ar) is critical for success.[5][6]

-

Temperature Control: The enantioselectivity of the CBS reduction is often temperature-dependent. Conducting the reaction at sub-ambient temperatures (e.g., 0 °C, -20 °C, or even -78 °C) generally enhances the energy difference between the diastereomeric transition states, leading to higher enantiomeric excess (ee). The optimal temperature is substrate-dependent and may require empirical optimization.

-

Stoichiometry of the Borane Reductant: A slight excess of the borane reductant (typically 1.1 to 1.2 equivalents relative to the ketone) is used to ensure the complete conversion of the substrate.[3] However, a large excess should be avoided as it can lead to a non-catalyzed background reduction, which is non-selective and will erode the enantiomeric excess.

Performance Data: Substrate Scope

The catalyst derived from (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane is effective for the reduction of a broad range of prochiral ketones, consistently delivering high yields and excellent enantioselectivity.[1][9]

| Ketone Substrate | Product Alcohol | Typical Yield (%) | Typical ee (%) |

| Acetophenone | (R)-1-Phenylethanol | >95 | >97 |

| Propiophenone | (R)-1-Phenyl-1-propanol | >95 | >96 |

| 1-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | >90 | >98 |

| 2-Chloroacetophenone | (R)-2-Chloro-1-phenylethanol | >90 | >95 |

| 3-Methyl-2-butanone | (S)-3-Methyl-2-butanol | ~85 | ~90 |

| α,β-Unsaturated Ketones | Chiral Allylic Alcohols | >90 | >94 |

Note: Yields and ee values are representative and can vary based on specific reaction conditions and substrate purity.

Detailed Experimental Protocol: In Situ Reduction of Acetophenone

This protocol describes a reliable, general procedure for the enantioselective reduction of acetophenone to (R)-1-phenylethanol using a CBS catalyst generated in situ.

Materials & Equipment

-

Reagents: (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane, Acetophenone (freshly distilled), Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF), Anhydrous Methanol, 1 M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

-

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Equipment: Oven-dried round-bottom flasks with stir bars, septa, needles and syringes, Schlenk line or balloon setup for inert atmosphere (Nitrogen or Argon), low-temperature cooling bath (e.g., ice-water or dry ice-acetone), rotary evaporator, glassware for extraction and chromatography.

Experimental Workflow

Sources

- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 2. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]

Protocol for diastereoselective alkylation with (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane

APPLICATION NOTE

Protocol for Diastereoselective Alkylation of Aldehydes and Ketones using (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane as a Chiral Auxiliary

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Use of Chiral Auxiliaries in Asymmetric Synthesis